S1P1 Agonist Potency: Class-Level Comparator Inference
This specific compound is not directly profiled in publicly available primary pharmacology data. However, the patent class to which it belongs (indole-oxadiazole S1P1 agonists) is characterized by strict structure-activity relationships where the 2-chloro substitution on the N-benzyl group is a key determinant of potency. The unsubstituted benzyl analog 1-benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole serves as the baseline comparator. In the broader patent series, the introduction of a halogen at the 2-position consistently improves S1P1 cAMP signaling potency by up to 10-fold compared to the unsubstituted parent [1].
| Evidence Dimension | Functional agonist activity at S1P1 receptor (cAMP assay) |
|---|---|
| Target Compound Data | Exact EC50 not publicly disclosed for CAS 946232-46-8 |
| Comparator Or Baseline | 1-Benzyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole (unsubstituted); Class-level halogen effect: ≤10-fold improvement |
| Quantified Difference | Class-level projection of ≤10-fold leftward shift in EC50 |
| Conditions | In vitro recombinant human S1P1 receptor cAMP assay, as described for indole-oxadiazole series in JP5309034B2 and US9187437B2 |
Why This Matters
For procurement decisions, this establishes that the 2-chloro substituent is functionally relevant; substituting with the unsubstituted benzyl analog would very likely result in significant loss of S1P1 agonist potency.
- [1] Glaxo Group Limited. Indole derivatives as S1P1 receptor agonists. Japanese Patent JP5309034B2, December 20, 2007. View Source
